molecular formula C6H6Br2N4 B1449088 5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrobromide CAS No. 2044706-06-9

5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrobromide

Cat. No.: B1449088
CAS No.: 2044706-06-9
M. Wt: 293.95 g/mol
InChI Key: DOCPZLCXVDJNAT-UHFFFAOYSA-N
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Description

5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrobromide: is a brominated heterocyclic aromatic organic compound. It is characterized by the presence of a bromine atom at the 5-position of the pyrrolo[2,3-d]pyrimidin-4-amine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:

  • Bromination of 7H-pyrrolo[2,3-d]pyrimidin-4-amine: This involves the direct bromination of the parent compound using bromine in the presence of a suitable solvent such as acetic acid.

  • Sandmeyer Reaction:

Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes to achieve high yields and purity. The choice of solvent, temperature, and reaction time are carefully controlled to ensure the efficient production of the compound.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the bromine atom or other functional groups present in the molecule.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as hydroxide ions (OH-) and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives depending on the specific conditions used.

  • Reduction Products: Reduced forms of the compound, often resulting in the removal of the bromine atom.

  • Substitution Products: Substituted derivatives where the bromine atom is replaced by other functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand cellular processes and molecular interactions. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism of action depends on the context in which the compound is used and the specific biological system it interacts with.

Comparison with Similar Compounds

  • 7H-pyrrolo[2,3-d]pyrimidin-4-amine: The parent compound without the bromine atom.

  • 5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine: A similar compound with a chlorine atom instead of bromine.

  • 5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Another halogenated derivative with an iodine atom.

Uniqueness: 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrobromide is unique due to its bromine atom, which imparts different chemical and physical properties compared to its chloro- and iodo- counterparts. This difference can influence its reactivity, stability, and biological activity.

Properties

IUPAC Name

5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4.BrH/c7-3-1-9-6-4(3)5(8)10-2-11-6;/h1-2H,(H3,8,9,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOCPZLCXVDJNAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N=CN=C2N1)N)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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